molecular formula C14H15NO3 B2384063 Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1638766-95-6

Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B2384063
CAS No.: 1638766-95-6
M. Wt: 245.278
InChI Key: KZEVOQYGZZXHBM-UHFFFAOYSA-N
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Description

Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with a nitrogen atom (azetidine ring) and a ketone group at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for accessing novel chemical spaces complementary to traditional piperidine-based systems .

Properties

IUPAC Name

benzyl 7-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-12-6-7-14(12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEVOQYGZZXHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method includes the cycloaddition of 1,2-dichloroketene with azetidine olefin, followed by various functional group transformations . The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Reduction Reactions

The 5-oxo group undergoes selective reduction to form alcohol derivatives, a key transformation for modifying bioactivity or enabling further functionalization.

Reagent Conditions Product Notes
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, 0°C → RTBenzyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateComplete conversion in 4–6 hours
Sodium borohydride (NaBH₄)Methanol, RTPartial reduction with <50% yieldLimited efficacy due to steric hindrance

Mechanistic Insight : LiAlH₄ acts as a strong nucleophile, attacking the carbonyl carbon to form an alkoxide intermediate, which is protonated during workup. The spirocyclic structure imposes steric constraints, explaining NaBH₄’s lower efficiency.

Oxidation Reactions

While the 5-oxo group is already oxidized, adjacent positions or the benzyl moiety may undergo further oxidation under aggressive conditions.

Reagent Conditions Product Outcome
KMnO₄ (acidic)H₂SO₄, 60°C, 12 hoursBenzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate-4-carboxylic acidRing-opening observed at prolonged times
Ozone (O₃)CH₂Cl₂, -78°C, followed by reductive workupFragmented aldehydesNon-selective; degrades core structure

Caution : Oxidation often disrupts the spirocyclic framework, limiting synthetic utility.

Substitution Reactions

The benzyl ester group participates in nucleophilic substitutions, enabling modular derivatization.

Ester Hydrolysis

Reagent Conditions Product Yield
HCl (6M)Reflux, 8 hours5-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid85%
NaOH (2M)Ethanol/H₂O, RT, 24 hoursSodium salt of the carboxylic acid78%

Applications : Hydrolysis provides a carboxylic acid for peptide coupling or metal coordination.

Transesterification

Reagent Conditions Product Catalyst
MethanolH₂SO₄, reflux, 12 hoursMethyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylateAcidic

Ring-Opening and Rearrangement

The spirocyclic system exhibits strain-driven reactivity under specific conditions:

Reagent Conditions Product Pathway
H₂N-NH₂ (hydrazine)Ethanol, RT, 48 hoursHydrazone derivativeCondensation at ketone
Grignard reagentsTHF, 0°C → RTRing-expanded tertiary alcoholNucleophilic attack at ketone

Notable Observation : Hydrazine forms stable hydrazones without disrupting the spiro core, enabling crystallographic studies.

Catalytic Hydrogenation

The benzyl group is susceptible to hydrogenolysis, offering a route to deprotected intermediates:

Catalyst Conditions Product Yield
Pd/C (10 wt%)H₂ (1 atm), EtOH, 6 hours5-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid92%

Utility : Selective removal of the benzyl group preserves the ketone and spiro framework.

Cross-Coupling Reactions

The spirocyclic nitrogen may participate in metal-catalyzed couplings, though literature is limited:

Reaction Type Catalyst Product Challenges
Buchwald-Hartwig aminationPd₂(dba)₃N-Aryl derivativesLow efficiency due to steric bulk

Critical Analysis of Reactivity

  • Steric Effects : The spirocyclic structure hinders access to the nitrogen atom, limiting amidation and alkylation efficiency.

  • Electronic Effects : The electron-withdrawing ester group deactivates the ketone toward nucleophilic additions.

  • Stability : The compound decomposes above 200°C, restricting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been studied for its potential therapeutic applications due to its structural characteristics that resemble various bioactive compounds.

Antimicrobial Activity

Research indicates that derivatives of spiro compounds exhibit antimicrobial properties. Studies have shown that this compound and its analogs can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents .

Antitumor Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is required to elucidate the mechanisms involved and optimize its efficacy against specific cancer types .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis.

Building Block for Complex Molecules

Due to its unique spirocyclic structure, this compound can be utilized as a building block in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored properties .

Materials Science

The compound's unique structure also shows promise in materials science, particularly in the development of polymers and nanomaterials.

Polymerization Studies

Research has indicated that this compound can participate in polymerization reactions, leading to new materials with desirable mechanical properties. These materials could have applications in coatings, adhesives, and other industrial products .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of spiro compounds, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting potential for further development into therapeutic agents.

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry workshop, researchers successfully synthesized several derivatives of this compound through various functional group modifications. These derivatives exhibited enhanced solubility and biological activity, highlighting the compound's versatility as a precursor in drug design.

Mechanism of Action

The mechanism of action for Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved can include enzyme inhibition, receptor modulation, and interaction with nucleic acids .

Comparison with Similar Compounds

Structural Analogues

tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Structure : Shares the same spiro core as the benzyl derivative but uses a tert-butyl ester.
  • Key Data: Molecular Formula: C₁₁H₁₇NO₃ Molecular Weight: 211.26 g/mol CAS: 1251020-88-8
  • Applications : Widely used as a protected intermediate for further derivatization. The tert-butyl group enhances solubility in organic solvents and stability under basic conditions.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Structure : Differs in the oxo group position (6 instead of 5).
  • Key Data: Molecular Formula: C₁₁H₁₇NO₃ Molecular Weight: 211.26 g/mol
  • Synthesis : Efficient routes via cyclization and oxidation steps .
  • Reactivity : The 6-oxo position enables selective functionalization of the azetidine ring, making it valuable for drug discovery pipelines .
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate
  • Structure : Lacks the nitrogen atom (azetidine) but retains the spiro[3.3]heptane core with a 6-oxo group.
  • Key Data :
    • Molecular Formula: C₁₄H₁₄O₃
    • Molecular Weight: 230.26 g/mol
  • Properties : Low solubility and stability under standard conditions .
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate
  • Structure : Contains two nitrogen atoms (2,6-diaza) and an oxalate counterion.
  • Key Data :
    • Molecular Formula: C₁₅H₁₈N₂O₆
    • Molecular Weight: 322.31 g/mol
    • CAS: 1893054-22-2 .

Functional and Application Differences

  • Benzyl vs. tert-Butyl Esters: Benzyl esters (e.g., Benzyl 5-oxo) are cleavable via hydrogenolysis, making them suitable for prodrug strategies . tert-Butyl esters offer superior stability in acidic/basic media, ideal for multi-step syntheses .
  • Oxo Position Impact :
    • 5-Oxo derivatives (e.g., Benzyl 5-oxo) may exhibit distinct conformational preferences compared to 6-oxo analogues, affecting binding to biological targets .
    • 6-Oxo compounds enable regioselective modifications, such as amide coupling or cyclopropanation .

Case Studies in Drug Discovery

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : Used as a key intermediate in the synthesis of kinase inhibitors, demonstrating scalability (>98% yield in optimized routes) .
  • Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate : Explored in peptide mimetics due to its rigid, polar structure .

Biological Activity

Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1638766-95-6) is a compound with significant potential in various biological applications. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C14H15NO3
  • Molecular Weight : 245.28 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97% .

Biological Activity

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : Research has shown that certain derivatives of azaspiro compounds can exhibit cytotoxic effects against cancer cell lines. This compound may share similar properties, warranting in-depth studies to evaluate its efficacy against various cancer types.
  • Neuroprotective Properties : Some studies suggest that spirocyclic compounds can provide neuroprotective benefits, which could be relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialPotential activity against specific bacterial strains
CytotoxicPreliminary indications of efficacy against cancer cell lines
NeuroprotectiveSuggested benefits in neuroprotection based on structural analogs

Table 2: Comparison with Related Compounds

Compound NameCAS No.Biological Activity
This compound1638766-95-6Antimicrobial, Cytotoxic, Neuroprotective
Benzyl 6-Oxo-2-Azaspiro[3.3]Heptane-2-Carboxylate1363381-91-2Similar activities noted
Tert-butyl 6-Oxo-2-Azaspiro[3.3]Heptane-2-Carboxylate1181816-12-5Anticancer properties investigated

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study focused on the synthesis and evaluation of various spirocyclic compounds, including benzyl derivatives, found promising antimicrobial activity against Gram-positive bacteria .
  • Cytotoxicity Testing :
    • In vitro assays conducted on benzyl derivatives demonstrated significant cytotoxic effects on human cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Neuroprotective Effects :
    • Research into the neuroprotective capabilities of spiro compounds indicates that they may modulate pathways involved in neurodegeneration, providing a basis for further exploration of benzyl 5-oxo derivatives .

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